2,5-Bis(2-nitroethenyl)thiophene

Description

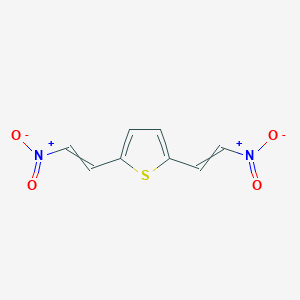

2,5-Bis(2-nitroethenyl)thiophene is a thiophene derivative featuring two nitroethenyl substituents at the 2- and 5-positions of the central thiophene ring. The nitroethenyl groups are electron-withdrawing, significantly altering the electronic and optical properties of the compound. Thiophene’s inherent lower resonance energy compared to benzene and its planar conformation make it an ideal scaffold for conjugation, which is further enhanced by the nitroethenyl substituents . This compound is of interest in materials science, particularly for applications in nonlinear optics, organic electronics, and as a precursor for functional polymers.

Properties

CAS No. |

92573-14-3 |

|---|---|

Molecular Formula |

C8H6N2O4S |

Molecular Weight |

226.21 g/mol |

IUPAC Name |

2,5-bis(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C8H6N2O4S/c11-9(12)5-3-7-1-2-8(15-7)4-6-10(13)14/h1-6H |

InChI Key |

IARLYRUOJDVOTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-nitroethenyl)thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of thiophene with nitric acid and acetic acid, which generates 2-nitrothiophene. Subsequent nitration steps lead to the formation of 2,5-dinitrothiophene . The nitro groups can then be converted to nitroethenyl groups through a series of reactions involving aldehydes and base-catalyzed condensation reactions.

Industrial Production Methods

Industrial production methods for 2,5-Bis(2-nitroethenyl)thiophene may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-nitroethenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitroethenyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can react with the nitroethenyl groups under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

2,5-Bis(2-nitroethenyl)thiophene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials

Mechanism of Action

The mechanism of action of 2,5-Bis(2-nitroethenyl)thiophene involves its interaction with molecular targets and pathways. The nitroethenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2,5-Bis(2-nitroethenyl)thiophene with structurally analogous compounds:

Key Observations :

- Electron Effects: Nitro groups in 2,5-Bis(2-nitroethenyl)thiophene induce strong electron deficiency, contrasting with electron-donating groups like NMe₂ in BMST. This difference impacts optical properties; BMST exhibits strong TPEF, while nitro groups may quench fluorescence but enhance nonlinear optical (NLO) responses .

- Synthetic Efficiency: The synthesis of 2,5-Bis(4-cyano-2-nitrostyryl)thiophene (82% purity) demonstrates that thiophene derivatives with nitro groups can achieve high yields compared to furan analogs (e.g., 64% for compound 28a in ).

- Structural Flexibility : Compounds like 2,5-Bis(phenylethynyl)thiophene show rotational conformations that broaden absorption spectra, whereas rigid nitroethenyl groups in the target compound may restrict rotation, favoring planar geometries .

Optical and Electronic Properties

- Nonlinear Optics (NLO): Thiophene derivatives with electron-withdrawing groups (e.g., nitro, cyano) are promising for NLO due to enhanced polarizability. BMST and analogs with amino groups excel in TPEF, while nitroethenyl derivatives may prioritize charge separation .

- Absorption and Emission: Amino-substituted styryl derivatives (BMST, BEST) exhibit red-shifted absorption compared to nitroethenyl analogs. Nitro groups typically induce bathochromic shifts but reduce emission intensity due to excited-state quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.